molecular formula C16H18N2O4 B13661522 Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

Cat. No.: B13661522
M. Wt: 302.32 g/mol
InChI Key: ACKLONLNYFVWNX-UHFFFAOYSA-N
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Description

Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a tert-butoxycarbonyl (Boc) protected amino group at the 7th position and a methyl ester at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

    Esterification: The carboxylic acid group at the 3rd position of the quinoline core is esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at the 2nd and 4th positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives with altered functional groups.

    Substitution: Substituted quinoline derivatives with new functional groups at specific positions.

Scientific Research Applications

Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate
  • Methyl 4-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate
  • Methyl 6-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

Uniqueness

Methyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate is unique due to the specific positioning of the Boc-protected amino group at the 7th position, which can influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in how the compound interacts with biological targets and undergoes chemical transformations.

Properties

IUPAC Name

methyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)18-12-6-5-10-7-11(14(19)21-4)9-17-13(10)8-12/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLONLNYFVWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC=C(C=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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